2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene
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Overview
Description
2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of fluorine, sulfonyl, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and developing new bioactive molecules.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the design of drugs with improved stability and efficacy.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The sulfonyl group can participate in various chemical reactions, further modulating the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorosulfonyloxy-1-propanoyl-4-methylbenzene
- 2-Fluorosulfonyloxy-1-propanoyl-4-chlorobenzene
- 2-Fluorosulfonyloxy-1-propanoyl-4-bromobenzene
Uniqueness
Compared to similar compounds, 2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability . These characteristics make it particularly valuable in pharmaceutical and agrochemical research, where such properties are highly desirable .
Properties
IUPAC Name |
2-fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O4S/c1-2-8(15)7-4-3-6(10(11,12)13)5-9(7)18-19(14,16)17/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQMUGFIOABIIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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